2-methyl-2-(1H-pyrazol-1-yl)propanoic acid
Overview
Description
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Mechanism of Action
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may also interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Analysis
Biochemical Properties
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, which may have implications for neurological functions and disorders. Additionally, this compound may interact with other biomolecules, such as transport proteins and receptors, affecting their binding and signaling properties.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of enzymes like acetylcholinesterase . This modulation can impact neurotransmitter levels, leading to changes in synaptic transmission and neuronal communication. Furthermore, this compound may affect gene expression and cellular metabolism, potentially altering the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. Additionally, this compound may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including enzyme inhibition and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and the enhancement of cognitive functions . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by organic anion transporters, facilitating its entry into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of this compound in the mitochondria may influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromo compound, displacing the bromide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid
- 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid
- 2-methyl-2-(1H-pyrazol-5-yl)propanoic acid
Uniqueness
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVDJHDIPSUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296540 | |
Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851975-10-5 | |
Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851975-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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